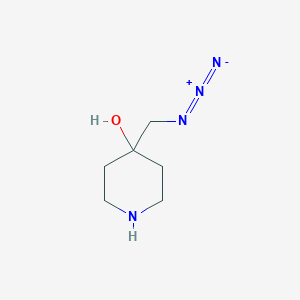
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as MTAPA, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is not fully understood. However, it has been proposed that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide may exert its therapeutic effects through modulation of the immune system and inhibition of oxidative stress.
Biochemical and Physiological Effects:
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has been shown to modulate the levels of certain cytokines and chemokines, which are involved in the immune response. Additionally, N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has been shown to reduce oxidative stress and increase antioxidant enzyme activity. These effects may contribute to the observed anti-inflammatory and neuroprotective properties of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, a limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide. One area of interest is investigating its potential use in the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide and to explore its potential as a therapeutic agent in other disease contexts. Finally, the development of more efficient synthesis methods for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide may facilitate its use in future research endeavors.
Synthesis Methods
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(methylthio)aniline to form the desired product, N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide.
Scientific Research Applications
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has been investigated for its potential therapeutic properties in various scientific studies. One study found that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exhibited anti-inflammatory and analgesic effects in a mouse model of acute inflammation. Another study found that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide had neuroprotective effects in a rat model of cerebral ischemia. These findings suggest that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide may have potential applications in the treatment of inflammatory and neurological disorders.
properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13-10-15(6-9-18(13)24-2)17-12-26-20(21-17)22-19(23)11-14-4-7-16(25-3)8-5-14/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCGVCGYMPXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)







![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2976019.png)
